molecular formula C20H21F3N2O5 B8738518 Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Cat. No. B8738518
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 50 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.66 g of triethyl phosphite was added, and, 30 minutes later, 2.41 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 20 hours at reflux of octane. The solution was cooled down to room temperature. 20 ml of acetone was added to it. Insoluble matter was filtrated, and further washed with 10 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. Yields were 66.4% for the target compound, and as for byproducts 1.4% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate and 17.4% for 4-( α-methoxy)methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.66 g
Type
reactant
Reaction Step Six
Quantity
2.41 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Quantity
0.72 g
Type
catalyst
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].COC=C(C1C=CC=CC=1CN1C(=O)C=C(C(F)(F)F)N=C1OC(C)C)C(OC)=O>CCCCCCCC.[Cu-]=O.CC(C)=O.O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.66 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Seven
Name
Quantity
2.41 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Eight
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CN1C(=NC(=CC1=O)C(F)(F)F)OC(C)C
Step Ten
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCCC
Step Twelve
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cu-]=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Insoluble matter was filtrated
WASH
Type
WASH
Details
further washed with 10 ml of acetone twice
CUSTOM
Type
CUSTOM
Details
Yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 50 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.66 g of triethyl phosphite was added, and, 30 minutes later, 2.41 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 20 hours at reflux of octane. The solution was cooled down to room temperature. 20 ml of acetone was added to it. Insoluble matter was filtrated, and further washed with 10 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. Yields were 66.4% for the target compound, and as for byproducts 1.4% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate and 17.4% for 4-( α-methoxy)methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.66 g
Type
reactant
Reaction Step Six
Quantity
2.41 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Quantity
0.72 g
Type
catalyst
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].COC=C(C1C=CC=CC=1CN1C(=O)C=C(C(F)(F)F)N=C1OC(C)C)C(OC)=O>CCCCCCCC.[Cu-]=O.CC(C)=O.O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.66 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Seven
Name
Quantity
2.41 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Eight
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CN1C(=NC(=CC1=O)C(F)(F)F)OC(C)C
Step Ten
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCCC
Step Twelve
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cu-]=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Insoluble matter was filtrated
WASH
Type
WASH
Details
further washed with 10 ml of acetone twice
CUSTOM
Type
CUSTOM
Details
Yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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